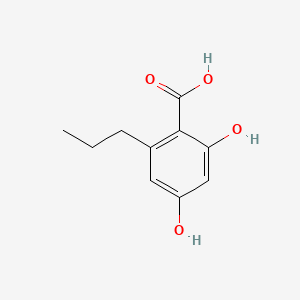

2,4-Dihydroxy-6-propylbenzoic acid

准备方法

合成路线和反应条件: 地衣酸可以通过多种有机合成方法合成。一种常见的方法是在受控条件下对 6-丙基苯甲酸衍生物进行羟基化。 该反应通常需要特定的催化剂和试剂才能在苯甲酸环的 2 位和 4 位实现所需的羟基化 .

工业生产方法: 地衣酸的工业生产可能涉及从天然来源(例如地衣)中提取,然后进行纯化过程。 提取过程通常包括溶剂萃取、过滤和结晶以获得纯的地衣酸 .

化学反应分析

反应类型: 地衣酸会发生各种化学反应,包括:

氧化: 地衣酸可以在特定条件下被氧化成相应的醌。

还原: 还原反应可以将地衣酸转化为其相应的醇衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 用于酯化或醚化反应的试剂如酰氯或卤代烷烃.

主要产物:

氧化: 醌

还原: 醇衍生物

取代: 酯和醚

4. 科研应用

化学: 用作合成更复杂有机分子的前体。

生物学: 具有抗菌活性,使其在研究细菌抑制方面非常有用。

医学: 由于其抗氧化和抗炎特性,具有潜在的治疗应用。

科学研究应用

Pharmaceutical Innovations

Drug Formulation

2,4-Dihydroxy-6-propylbenzoic acid is recognized for its excellent solubility and stability, which enhances bioavailability in drug formulations. It serves as an active pharmaceutical ingredient (API) in advanced drug delivery systems, improving therapeutic efficacy and patient compliance .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It interacts with cannabinoid receptors, inhibiting the growth of bacteria and showcasing potential in treating infectious diseases such as malaria and tuberculosis .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Agricultural Advancements

Growth Regulation

In agriculture, this compound acts as a growth regulator and plant promoter. Studies have shown that its application can lead to increased crop yields and improved disease resistance .

Sustainability

Its low environmental impact positions it as a sustainable solution in modern farming practices. The compound's ability to enhance stress tolerance in plants further supports its use in agriculture .

Industrial Applications

Polymer Production

The compound's unique chemical structure lends itself to the production of high-performance polymers. It is utilized in manufacturing paints, coatings, and adhesives due to its excellent thermal stability and adhesion properties .

Chemical Intermediates

As an intermediate in the biosynthesis of cannabinoids like cannabigerol (CBG), this compound plays a crucial role in synthesizing complex organic molecules used in various industrial applications .

Case Study 1: Antibacterial Efficacy

A study demonstrated that this compound effectively inhibited bacterial growth in vitro. The mechanism involved binding to cannabinoid receptors on bacterial cells, leading to reduced viability .

Case Study 2: Agricultural Impact

Field trials showed that applying this compound as a growth regulator resulted in a 20% increase in crop yield compared to untreated controls. Enhanced disease resistance was also noted, indicating its potential for sustainable agricultural practices .

Case Study 3: Industrial Use

In a comparative study of polymer formulations, those incorporating this compound exhibited superior thermal stability and adhesion compared to traditional formulations. This finding supports its application in high-performance industrial products .

作用机制

地衣酸的作用机制涉及它与特定分子靶标和途径的相互作用:

抗菌活性: 地衣酸通过破坏细胞壁合成和干扰重要的代谢途径来抑制细菌生长。

抗氧化活性: 它通过从其羟基中捐赠氢原子来清除自由基并减少氧化应激。

抗炎活性: 地衣酸通过抑制促炎细胞因子的产生来调节炎症途径.

相似化合物的比较

地衣酸可以与其他羟基苯甲酸进行比较,例如:

水杨酸: 以其在治疗痤疮和作为抗炎剂中的作用而闻名。

没食子酸: 具有很强的抗氧化性能,用于食品保鲜。

原儿茶酸: 因其潜在的抗癌和心脏保护作用而受到研究。

地衣酸的独特性:

生物活性

2,4-Dihydroxy-6-propylbenzoic acid, also known as divaric acid, is a compound that has garnered interest due to its role as an intermediate in the biosynthesis of cannabinoids such as cannabigerol (CBG) and cannabigerovarinic acid (CBGV). This article explores the biological activities associated with this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring with two hydroxyl groups at positions 2 and 4, a carboxylic acid group at position 1, and a propyl side chain at position 6. This configuration contributes to its biological activity and interaction with various biochemical pathways.

Interaction with Cannabinoid Receptors

This compound interacts with cannabinoid receptors (CB1 and CB2) in the body. This binding is significant for its antibacterial properties, as cannabinoids derived from this compound have been shown to inhibit bacterial growth by modulating receptor activity .

Inhibition of Cyclooxygenase Enzymes

The compound acts as a substrate for cyclooxygenase-1 (COX-1), leading to the production of anti-inflammatory metabolites. This interaction suggests potential anti-inflammatory effects that can be harnessed in therapeutic contexts .

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against various pathogens. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.3 µg/25 µL to 6.6 µg/25 µL .

Anti-inflammatory Effects

The compound's interaction with COX-1 not only facilitates the conversion to other metabolites but also suggests a mechanism through which it may reduce inflammation. Experimental models have shown that lower doses can lead to significant reductions in inflammatory markers .

Antioxidant Properties

In addition to its antibacterial and anti-inflammatory activities, this compound has been noted for its antioxidant capabilities. It has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Research Findings and Case Studies

Several studies highlight the diverse biological activities of this compound:

属性

IUPAC Name |

2,4-dihydroxy-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-3-6-4-7(11)5-8(12)9(6)10(13)14/h4-5,11-12H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVVNGIVVYEIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197022 | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-50-0 | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 2,4-dihydroxy-6-propylbenzoic acid motif interact with PTP1B, and what are the potential downstream effects of this interaction?

A: Research indicates that the this compound motif, common to several varic acid analogs, demonstrates similar binding interactions with the active site of PTP1B []. While the exact binding mode can vary slightly among different analogs containing this motif, they generally interact with key residues within the PTP1B active site, potentially mimicking the natural substrate binding.

Q2: How does modifying the structure of compounds containing the this compound core affect their binding affinity to PTP1B?

A: The study highlights the importance of structure-activity relationships (SAR) by demonstrating that even small modifications to the this compound core can significantly impact binding affinity to PTP1B []. Researchers observed that while compounds 1, 4, and 6, all containing the core motif, exhibited similar interactions with the active site, compounds 3 and 5, with structural variations, displayed different binding characteristics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。